(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a thiadiazole derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
p-Toluenesulfonic acid, palladium on carbon.Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting an antimicrobial or anticancer effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo-pyrimidinone derivatives, such as:
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
What sets (6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one apart is its specific substitution pattern and the presence of the imino group
Properties
IUPAC Name |
(6Z)-5-imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10(2)8-14-20-21-15(18)13(16(22)19-17(21)23-14)9-12-7-5-4-6-11(12)3/h4-7,9-10,18H,8H2,1-3H3/b13-9-,18-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFMLBXEOPYTCS-CRFANRBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=N)N3C(=NC2=O)SC(=N3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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